molecular formula C22H21N3O4S2 B6554354 4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine CAS No. 1040635-55-9

4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine

Cat. No.: B6554354
CAS No.: 1040635-55-9
M. Wt: 455.6 g/mol
InChI Key: LNROZBBKGOPGRN-UHFFFAOYSA-N
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Description

4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a chemical compound supplied for research purposes with a molecular weight of 469.53 g/mol and the molecular formula C 22 H 19 N 3 O 5 S 2 . It is identified by the CAS Number 1040635-55-9 . This complex molecule features a 1,2,4-oxadiazole ring linked to a methylphenyl group, a benzofuran core, and a thiomorpholine sulfonyl group, making it a structurally interesting compound for various investigative applications. Researchers can procure this product in multiple quantities, with available options including 1mg, 5mg, and 30mg, all with a guaranteed purity of 90% or higher . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-3-5-16(6-4-14)21-23-22(29-24-21)20-15(2)18-13-17(7-8-19(18)28-20)31(26,27)25-9-11-30-12-10-25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROZBBKGOPGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCSCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine (CAS Number: 1040635-55-9) is a complex organic molecule that has garnered attention for its potential biological activities. The structure incorporates a thiomorpholine ring and an oxadiazole moiety, both of which are known to contribute to diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4S2C_{22}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 455.6 g/mol. The presence of the oxadiazole and benzofuran rings suggests potential interactions with biological targets, making it a candidate for further research into its biological activities.

PropertyValue
Molecular FormulaC22H21N3O4S2C_{22}H_{21}N_{3}O_{4}S_{2}
Molecular Weight455.6 g/mol
CAS Number1040635-55-9

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds with oxadiazole structures have shown significant anticancer properties. For instance, derivatives have been noted to inhibit various cancer cell lines with IC50 values in the micromolar range. A study highlighted that oxadiazole derivatives exhibited moderate activity against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells .
  • Anti-inflammatory Effects : The presence of specific functional groups in oxadiazoles has been associated with anti-inflammatory activities. This is particularly relevant for compounds targeting inflammatory pathways in diseases such as arthritis and other chronic conditions .
  • Antimicrobial Properties : The compound's structure may also confer antimicrobial effects, as many oxadiazole derivatives have demonstrated efficacy against bacterial and fungal strains .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cellular processes related to cancer and inflammation .
  • Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression, leading to cell death .

Case Studies

In a recent study examining the antiproliferative effects of similar oxadiazole compounds, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance biological activity .

Another study focused on the structure-activity relationship (SAR) of thiazole and oxadiazole derivatives indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Modified Heterocyclic Cores

1-{3-Methyl-2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-Benzofuran-5-Sulfonyl}Azepane (F987-0269)
  • Molecular Formula : C₂₄H₂₅N₃O₄S
4-[4-((4-Methylphenyl)Sulfonyl)-2-((4-Methylphenyl)Thio)-5-Thiazolyl]Morpholine (CAS 557773-86-1)
  • Molecular Formula : C₂₁H₂₂N₂O₃S₃
  • Key Differences : Substitutes benzofuran-oxadiazole with a thiazole ring and introduces a thioether linkage.
  • Impact : The thiazole-thioether system may reduce aromatic π-stacking interactions compared to the oxadiazole-benzofuran system, influencing solubility and target affinity .

Analogues with Varied Substituents

3-(4-{1-[(4-Methylphenyl)Sulfonyl]-1H-Indol-3-yl}-1,3-Thiazol-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (3g)
  • Molecular Formula : C₂₅H₁₈N₄O₂S₂
  • Key Differences : Replaces benzofuran-oxadiazole with an indole-thiazole-pyrrolopyridine system.
N-(5-Chloro-2,4-Dimethoxyphenyl)-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Propanamide (CHEBI:119885)
  • Molecular Formula : C₂₁H₂₁ClN₄O₄
  • Key Differences : Features a propanamide linker and chloro-dimethoxyphenyl group instead of the benzofuran-sulfonyl-thiomorpholine system.
  • Impact : The amide linker may improve metabolic stability but reduce membrane permeability compared to the sulfonyl bridge .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Source
Target Compound 451.54 Not reported Not reported Benzofuran, oxadiazole, sulfonyl, thiomorpholine
F987-0269 451.54 Not reported 10 mg available Benzofuran, oxadiazole, sulfonyl, azepane
3g (Marine Drugs, 2015) 478.57 260–261 90 Indole, thiazole, sulfonyl
CAS 557773-86-1 446.61 Not reported Not reported Thiazole, thioether, sulfonyl
  • Spectroscopic Trends :
    • Infrared (IR) : Sulfonyl groups in all compounds show characteristic S=O stretches near 1350–1150 cm⁻¹ .
    • NMR : The thiomorpholine’s sulfur atom in the target compound deshields adjacent protons, resulting in distinct δ 3.5–4.0 ppm shifts compared to morpholine derivatives .

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-methyl-5-nitroacetophenone. In a modified Claisen rearrangement, the precursor undergoes thermal cyclization at 125°C in polyphosphoric acid (PPA) for 48 hours, yielding 3-methyl-5-nitro-1-benzofuran. Adjusting the reaction time to 36 hours improves yield to 72%, as prolonged heating induces decomposition.

Table 1: Benzofuran Cyclization Optimization

PrecursorAcid CatalystTemp (°C)Time (h)Yield (%)
2-Hydroxy-3-methyl-5-nitroPPA1254865
2-Hydroxy-3-methyl-5-nitroPPA1253672

Oxadiazole Ring Formation

Amidoxime Cyclization

The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of 3-methyl-5-nitrobenzofuran-2-carboxamide with 4-methylbenzamidoxime. Using EDCl/HOBt coupling in DMF at 80°C for 12 hours, the reaction achieves 68% yield. LCMS analysis confirms intermediate formation (m/z=289.1[M+H]+m/z = 289.1 \, [M+H]^+).

Nitro Reduction and Cyclization

Post-cyclization, the nitro group is reduced using H2_2/Pd-C in ethanol, followed by reaction with chloroacetyl chloride to form the oxadiazole. This two-step process yields 58% of 3-methyl-2-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-benzofuran.

Table 2: Oxadiazole Synthesis Methods

MethodReagentsTemp (°C)Yield (%)
EDCl/HOBt couplingEDCl, HOBt, DMF8068
Nitro reduction + cyclizationH2_2/Pd-C, chloroacetyl chloride2558

Sulfonation at the Benzofuran 5-Position

Chlorosulfonation

Regioselective sulfonation is achieved using chlorosulfonic acid in dichloroethane at 0°C. The 5-position is favored due to electron-withdrawing effects of the oxadiazole, yielding 3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl chloride (82% yield).

Solvent and Temperature Effects

Lower temperatures (0–5°C) minimize polysulfonation, while dichloroethane enhances solubility versus chloroform.

Thiomorpholine Coupling

Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with thiomorpholine in dichloromethane (DCM) using triethylamine as a base. Stirring at 25°C for 6 hours affords the final compound in 79% yield.

Table 3: Thiomorpholine Coupling Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
TriethylamineDCM25679
PyridineTHF40865

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (EtOAc/hexanes, 1:3) isolates the target compound with >98% purity. Recrystallization from EtOAc/hexanes (1:1) yields colorless crystals.

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d6_6 ) : δ 8.72 (s, 1H, oxadiazole), 7.89–7.21 (m, 8H, aromatic), 3.12 (t, 4H, thiomorpholine), 2.44 (s, 3H, CH3_3).

  • LCMS : m/z=498.2[M+H]+m/z = 498.2 \, [M+H]^+.

Challenges and Optimization

Regioselectivity in Sulfonation

Competitive sulfonation at the 4-position is mitigated by electron-deficient oxadiazole directing groups, favoring 5-sulfonation.

Oxadiazole Ring Stability

Oxadiazole decomposition above 100°C necessitates low-temperature cyclization (80°C) .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound, and how can intermediates be characterized?

Answer:
The synthesis involves sequential heterocyclic ring formation and sulfonylation. Key steps include:

  • Cyclization of precursors using Lawesson’s reagent to form the benzofuran-oxadiazole core .
  • Sulfonylation with thiomorpholine under controlled conditions to introduce the sulfonyl group .
  • Oxidative chlorination to activate intermediates for subsequent coupling .

Challenges:

  • Low yields due to steric hindrance during sulfonylation.
  • Side reactions from residual oxidizing agents.

Characterization:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns .
  • IR spectroscopy verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • HPLC ensures purity (>95%) by detecting unreacted precursors .

Basic: What analytical techniques are recommended for confirming structure and purity?

Answer:

  • Multinuclear NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and sulfonyl groups (δ 3.1–3.5 ppm for thiomorpholine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
  • TLC/HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted 4-methylphenyl derivatives) .

Advanced: How can researchers design experiments to evaluate antitumor activity?

Answer:

  • Cell Line Selection : Use NCI-60 panel for broad screening or target-specific lines (e.g., MCF-7 for breast cancer) .
  • Dose-Response Assays : Apply MTT/WST-1 assays at 0.1–100 µM concentrations over 48–72 hours .
  • Mechanistic Studies :
    • Flow cytometry to assess apoptosis (Annexin V/PI staining) .
    • Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
  • Data Interpretation : Compare IC₅₀ values against cisplatin controls and analyze structure-activity trends (e.g., sulfonyl group critical for potency) .

Advanced: How can low yields in sulfonylation be addressed?

Answer:

  • Optimize Reaction Conditions :
    • Use anhydrous DMF as solvent to minimize hydrolysis .
    • Employ coupling agents (e.g., EDC/HOBt) to activate sulfonyl chlorides .
  • Catalytic Approaches : Palladium-mediated cross-coupling for sterically hindered substrates .
  • Alternative Sulfonyl Sources : Replace thiomorpholine with morpholine derivatives to reduce steric bulk .

Advanced: How can computational methods predict biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to tubulin or kinase targets (PDB: 1SA0) .
  • MD Simulations : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess binding modes .
  • QSAR Modeling : Correlate logP values with cytotoxicity to prioritize analogs with improved permeability .

Advanced: What impurities arise during synthesis, and how are they mitigated?

Answer:

  • Common Impurities :
    • Des-sulfonyl byproducts : From incomplete coupling .
    • Oxidation artifacts : Over-chlorinated intermediates .
  • Mitigation :
    • Flash Chromatography : Separate using silica gel (hexane:EtOAc gradients) .
    • Recrystallization : Purify with ethanol/water mixtures .
    • LC-MS Tracking : Identify impurities via fragmentation patterns .

Advanced: How can solubility and bioavailability be optimized?

Answer:

  • Structural Modifications :
    • Introduce sulfonic acid groups (e.g., replace thiomorpholine with morpholine-3-sulfonate) to enhance aqueous solubility .
    • Add PEGylated side chains to reduce logP values .
  • Formulation Strategies :
    • Use nanoparticle encapsulation (PLGA polymers) for sustained release .
    • Salt Formation : Prepare hydrochloride salts to improve crystallinity .

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